molecular formula C6H9F3N2O2S B12823517 2,2,2-Trifluoro-N-(1-oxidothiomorpholin-1-ylidene)acetamide

2,2,2-Trifluoro-N-(1-oxidothiomorpholin-1-ylidene)acetamide

Cat. No.: B12823517
M. Wt: 230.21 g/mol
InChI Key: MEELEGUVMHYXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-N-(1-oxidothiomorpholin-1-ylidene)acetamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group, which imparts significant chemical stability and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(1-oxidothiomorpholin-1-ylidene)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with thiomorpholine N-oxide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to isolate the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(1-oxidothiomorpholin-1-ylidene)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be employed in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

2,2,2-Trifluoro-N-(1-oxidothiomorpholin-1-ylidene)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(1-oxidothiomorpholin-1-ylidene)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to effectively modulate the activity of its targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetamide: A simpler analog with similar trifluoromethyl group but lacking the thiomorpholine moiety.

    2,2,2-Trifluoro-N-(trimethylsilyl)acetamide: Another derivative with a trimethylsilyl group instead of the oxidothiomorpholine group.

Uniqueness

2,2,2-Trifluoro-N-(1-oxidothiomorpholin-1-ylidene)acetamide stands out due to its unique combination of the trifluoromethyl group and the oxidothiomorpholine moiety. This structural arrangement imparts distinct chemical reactivity and stability, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H9F3N2O2S

Molecular Weight

230.21 g/mol

IUPAC Name

2,2,2-trifluoro-N-(1-oxo-1,4-thiazinan-1-ylidene)acetamide

InChI

InChI=1S/C6H9F3N2O2S/c7-6(8,9)5(12)11-14(13)3-1-10-2-4-14/h10H,1-4H2

InChI Key

MEELEGUVMHYXJM-UHFFFAOYSA-N

Canonical SMILES

C1CS(=NC(=O)C(F)(F)F)(=O)CCN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.